Tetraethylene glycol
Overview
Description
Tetraethylene glycol is a transparent, colorless, odorless, low volatility, hygroscopic liquid with the chemical formula C8H18O5 and a molecular weight of 194.23 g/mol . It is an oligomer of polyethylene glycol and is highly soluble in water and ethyl alcohol . This compound is commonly used in various industrial and scientific applications due to its unique properties.
Mechanism of Action
Target of Action
Tetraethylene glycol (TEG) is a type of polyethylene glycol (PEG) and is an ether-alcohol derivative . It is primarily used in the synthesis of substances and as a laboratory chemical .
Mode of Action
TEG, like other PEGs, is relatively unreactive . It can form esters when it reacts with oxoacids and carboxylic acids . In the oil and gas industry, similar compounds like triethylene glycol are used to dehydrate natural gases . This suggests that TEG may interact with its targets by binding to water molecules, thereby altering the hydration status of the target environment.
Biochemical Pathways
It’s known that the oxidative degradation of similar compounds like triethylene glycol occurs through oxidation reactions of the ether groups to form peroxide radicals . These then degrade into smaller compounds, like smaller glycols, ethers, esters, organic acids, and aldehydes .
Pharmacokinetics
It’s known that teg is a low volatility, hygroscopic liquid that is soluble in ethyl alcohol and very soluble in water . This suggests that it could be readily absorbed and distributed in aqueous environments within the body or other systems.
Result of Action
It’s known that teg and similar compounds can render surfaces resistant to protein adsorption and cellular attachment . This suggests that TEG could potentially alter the properties of surfaces it comes into contact with, influencing their interactions with proteins and cells.
Action Environment
The action of TEG can be influenced by environmental factors. For instance, TEG is denser than water and will sink in aqueous environments . It’s also known that TEG is stable under normal conditions, but flammable and/or toxic gases are generated when it reacts with alkali metals, nitrides, and strong reducing agents . Therefore, the action, efficacy, and stability of TEG can be influenced by factors such as the presence of water, temperature, and the presence of reactive substances.
Biochemical Analysis
Biochemical Properties
Tetraethylene glycol plays a significant role in biochemical reactions due to its ability to interact with various enzymes, proteins, and other biomolecules. It is known to render surfaces resistant to protein adsorption and cellular attachment . This property is particularly useful in biomedical applications where non-fouling surfaces are required. This compound interacts with proteins through hydrogen bonding and van der Waals forces, which helps in preventing protein aggregation and maintaining protein stability.
Cellular Effects
This compound has been shown to induce chromosome aberrations in Chinese hamster cells cultured in vitro . This indicates that this compound can influence cell function by affecting genetic material. Additionally, this compound can impact cell signaling pathways, gene expression, and cellular metabolism. For example, it has been observed to induce apoptosis in spleen red pulp cells when used as a coating for gold nanoparticles .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. It has been observed that this compound is stable in nitrogen but decomposes in dry air . The presence of water vapor in the air can reduce the rate of degradation. Long-term exposure to this compound can lead to changes in cellular function, including alterations in gene expression and protein activity.
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low doses, this compound is generally non-toxic and does not cause significant adverse effects. At high doses, it can induce toxic effects, including genotoxicity and cytotoxicity . These effects are dose-dependent and can vary based on the species and the route of administration.
Metabolic Pathways
This compound is involved in various metabolic pathways, including those related to glycolipid metabolism . It interacts with enzymes such as glycosyltransferases and glycosidases, which are involved in the synthesis and degradation of glycolipids. These interactions can affect metabolic flux and metabolite levels, leading to changes in cellular energy balance and homeostasis.
Transport and Distribution
Within cells and tissues, this compound is transported and distributed through various mechanisms. It can interact with transporters and binding proteins that facilitate its movement across cell membranes . This compound can also accumulate in specific cellular compartments, influencing its localization and activity.
Subcellular Localization
This compound is localized in various subcellular compartments, including the cytoplasm and organelles such as the endoplasmic reticulum and mitochondria . Its subcellular localization is influenced by targeting signals and post-translational modifications that direct it to specific compartments. These localizations can affect its activity and function within the cell.
Preparation Methods
Synthetic Routes and Reaction Conditions
Tetraethylene glycol can be synthesized through the polymerization of ethylene oxide with ethylene glycol or its oligomers. The reaction is typically catalyzed by acidic or basic catalysts . Another method involves the chemical bonding of silanol groups on the silica surface with this compound through a 3-glycidyloxypropylmethoxysilane reaction .
Industrial Production Methods
In industrial settings, this compound is produced by the interaction of ethylene oxide with water, ethylene glycol, or ethylene glycol oligomers. This process is catalyzed by either acidic or basic catalysts, allowing for the creation of polymers with varying molecular weights .
Chemical Reactions Analysis
Types of Reactions
Tetraethylene glycol, being an ether-alcohol derivative, is relatively unreactive. it can undergo several types of reactions:
Oxidation: Reacts with strong oxidizing agents.
Reduction: Generally stable and does not undergo reduction easily.
Substitution: Reacts with oxoacids and carboxylic acids to form esters plus water.
Common Reagents and Conditions
Oxidizing Agents: Strong oxidizing agents can react with this compound.
Acids: Oxoacids and carboxylic acids are commonly used in esterification reactions with this compound.
Major Products Formed
Scientific Research Applications
Tetraethylene glycol has a wide range of applications in scientific research:
Comparison with Similar Compounds
Similar Compounds
Triethylene Glycol: Similar in structure but with one less ethylene glycol unit.
Pentaethylene Glycol: Contains one more ethylene glycol unit compared to tetraethylene glycol.
Uniqueness
This compound is unique due to its balance of molecular weight and solubility, making it highly effective in various applications where other polyethylene glycol oligomers may not be as suitable .
Properties
IUPAC Name |
2-[2-[2-(2-hydroxyethoxy)ethoxy]ethoxy]ethanol | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H18O5/c9-1-3-11-5-7-13-8-6-12-4-2-10/h9-10H,1-8H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UWHCKJMYHZGTIT-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(COCCOCCOCCO)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H18O5 | |
Record name | TETRAETHYLENE GLYCOL | |
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DSSTOX Substance ID |
DTXSID9026922 | |
Record name | Tetraethylene glycol | |
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Molecular Weight |
194.23 g/mol | |
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URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Physical Description |
Tetraethylene glycol is a colorless to straw-colored liquid with a mild odor. Sinks and mixes with water. (USCG, 1999), Liquid, Colorless hygroscopic liquid; [Hawley] Colorless to straw colored hygroscopic liquid; [HSDB] | |
Record name | TETRAETHYLENE GLYCOL | |
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Record name | Ethanol, 2,2'-[oxybis(2,1-ethanediyloxy)]bis- | |
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Boiling Point |
621 °F at 760 mmHg (USCG, 1999), 327.3 °C | |
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Flash Point |
360 °F (USCG, 1999), 360 °F (182 °C) (Open cup) | |
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Solubility |
Miscible with water /1.0X10+6 mg/L/ at 20 °C, Insoluble in benzene, toluene, or gasoline, Soluble in ethanol, ethyl ether, carbon tetrachloride, dioxane, Miscible with methanol | |
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Density |
1.12 at 68 °F (USCG, 1999) - Denser than water; will sink, 1.1285 g/cu cm at 15 °C, Hygroscopic. Bulk density: 9.4 lb/gal at 20 °C | |
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Vapor Pressure |
4.65X10-5 mm Hg at 26 °C | |
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Color/Form |
Liquid, Colorless liquid, Colorless to straw-colored liquid | |
CAS No. |
112-60-7, 157299-02-0, 127821-00-5 | |
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Melting Point |
24.8 °F (USCG, 1999), -9.4 °C | |
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Retrosynthesis Analysis
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